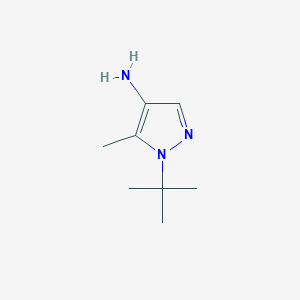

1-tert-butyl-5-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-tert-butyl-5-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXERSXNRVSDKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251278-98-4 | |

| Record name | 1-tert-butyl-5-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One efficient approach involves a one-pot two-step synthesis starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The process includes a solvent-free condensation/reduction reaction sequence, which is operationally simple and yields the desired product in good yield .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl-5-methyl-1H-pyrazol-4-amine exhibits potential as a bioactive compound due to its structural features that allow for interactions with biological targets. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting protein arginine methyltransferases (PRMTs), which play critical roles in cellular regulation and cancer progression.

Case Study: PRMT5 Inhibitors

Recent studies have identified derivatives of this compound as potent inhibitors of PRMT5. These compounds demonstrated significant tumor growth inhibitory effects in preclinical models, showcasing their potential in cancer therapy. For instance, modifications to the pyrazole ring have led to enhanced selectivity and potency against PRMT5, indicating a promising avenue for drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including solvent-free reactions that enhance environmental sustainability. The compound can be modified to create various derivatives that may possess improved biological activities or target specific pathways in disease processes.

Synthetic Methodology

A notable synthetic route involves the condensation of tert-butyl hydrazine with appropriate aldehydes or ketones, followed by cyclization to form the pyrazole ring. This method is advantageous due to its simplicity and high yield .

Material Science Applications

In addition to its medicinal applications, this compound is explored for its utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with tailored properties.

Case Study: Coordination Complexes

Research has shown that this compound can form coordination complexes with transition metals, which may exhibit unique electronic and magnetic properties. These complexes are being investigated for applications in catalysis and as functional materials in electronic devices .

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Inhibitors of PRMT5; potential anticancer agents |

| Synthesis | Precursor for various bioactive compounds; environmentally friendly methods |

| Material Science | Formation of coordination complexes with metals; potential in catalysis |

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and their interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Structure : Differs by a 4-methoxybenzyl group at the amine position and a tert-butyl group at position 3 (vs. position 1 in the target compound).

- Synthesis : Prepared via solvent-free condensation and reductive amination.

b. 1-Tert-butyl-4-methyl-1H-pyrazol-5-amine

- Structure : Positional isomer with methyl at position 4 (vs. 5 in the target compound).

- Properties : Altered electronic effects due to methyl positioning may influence reactivity in coupling reactions.

c. 4-(4-tert-Butylphenyl)-1H-pyrazol-5-amine

Complex Derivatives with Pharmaceutical Relevance

a. (3-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

- Structure : A hybrid molecule combining pyrazole, imidazole, and pyridine moieties.

- Key Difference : The trifluoromethyl and phenyl groups enhance metabolic stability and target affinity compared to simpler pyrazole amines.

b. 4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine Hydrochloride

Substituents Impacting Physicochemical Properties

a. 1-[(4-tert-butylphenyl)methyl]-4-methyl-1H-pyrazol-5-amine

- Structure : Contains a benzyl group at position 1 (MW: 243.35 g/mol).

- Key Difference : Increased molecular weight and lipophilicity (LogP >3.5) may reduce bioavailability compared to the target compound.

b. 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-amine

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using PubChem data.

Biological Activity

1-tert-butyl-5-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data.

This compound is characterized by its unique pyrazole ring structure, which allows it to interact with various biological targets. The compound can be synthesized through several methods, including oxidation, reduction, and substitution reactions. These reactions typically involve reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction, under controlled conditions using solvents like dichloromethane or ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It has been shown to act as an inhibitor or modulator of these targets, leading to various pharmacological effects. The precise pathways affected depend on the functional groups present on the pyrazole ring.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer activity. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism may involve the activation of apoptotic pathways or inhibition of angiogenesis, similar to other pyrazole derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary results suggest that it may possess efficacy against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (Cervical Cancer) | 10.5 | Apoptosis Induction |

| Antimicrobial | E. coli | 15.2 | Cell Membrane Disruption |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers treated HeLa cells with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM observed after 48 hours of treatment. The study suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 15.2 µM, indicating significant antibacterial activity. The study hypothesized that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

Q & A

How can researchers optimize the synthesis of 1-tert-butyl-5-methyl-1H-pyrazol-4-amine to improve yield and purity?

Level: Basic

Methodological Answer:

Synthetic optimization often involves cyclization strategies using reagents like phosphorus oxychloride (POCl₃) at controlled temperatures (e.g., 120°C), as demonstrated for structurally analogous pyrazole derivatives . Key steps include:

- Precursor preparation : Start with substituted hydrazides or thioureas to ensure proper functional group alignment.

- Cyclization conditions : Optimize reaction time and stoichiometry to minimize side products. For example, thiourea intermediates can be cyclized to yield regioisomers with high specificity .

- Purification : Employ column chromatography or recrystallization using polar/non-polar solvent systems to isolate the target compound.

What advanced spectroscopic and analytical techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

Structural validation requires a multi-technique approach:

- X-ray crystallography : Resolve regioisomerism and confirm substituent positioning, as shown for halogenated pyrazole derivatives .

- IR spectroscopy : Identify amine (-NH₂) and tert-butyl group vibrations (C-H stretches at ~2900 cm⁻¹) .

- NMR (¹H/¹³C) : Distinguish methyl groups (δ ~1.3 ppm for tert-butyl) and pyrazole ring protons (δ ~6–8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

How can computational methods aid in predicting the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

Computational frameworks like quantum chemical calculations and molecular docking can prioritize synthetic targets:

- Reaction path search : Use density functional theory (DFT) to simulate reaction pathways and identify energetically favorable intermediates .

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl lipophilicity) with bioactivity trends observed in analogous compounds (e.g., antimicrobial or antitubulin activity) .

- Docking studies : Predict binding affinities to target proteins (e.g., tubulin for anticancer activity) using software like AutoDock .

What strategies are effective in resolving contradictions in reported biological activities of structurally similar pyrazole derivatives?

Level: Advanced

Methodological Answer:

Contradictions often arise from variations in assay conditions or regioisomerism. Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) .

- Regioisomer separation : Use HPLC or preparative TLC to isolate individual isomers, as done for halogenated pyrazoles showing divergent activity profiles .

- Meta-analysis : Compare substituent effects across studies (e.g., tert-butyl vs. methyl groups) to identify structure-activity relationships (SARs) .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Safety measures derived from pyrazole-class guidelines include:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste disposal : Segregate halogenated or toxic byproducts for professional hazardous waste management .

How can statistical experimental design improve the scalability of this compound synthesis?

Level: Advanced

Methodological Answer:

Design of Experiments (DoE) minimizes trial-and-error approaches:

- Factorial design : Screen variables (e.g., temperature, solvent polarity) to identify critical parameters affecting yield .

- Response surface methodology (RSM) : Optimize multi-step reactions (e.g., cyclization and acylation) for reproducibility .

- Robustness testing : Evaluate parameter tolerances (e.g., ±5°C temperature fluctuations) to ensure process stability .

What are the challenges in synthesizing and characterizing tert-butyl-substituted pyrazole regioisomers?

Level: Advanced

Methodological Answer:

Challenges include:

- Regioselectivity : Use directing groups (e.g., methoxy) during cyclization to favor the 1-tert-butyl-5-methyl isomer over alternatives .

- Differentiation : Employ NOESY NMR to distinguish between N1- and N2-substituted regioisomers based on spatial proton interactions .

- Crystallographic validation : Resolve ambiguous cases via single-crystal X-ray diffraction, as done for triazole-thiazole hybrids .

How can researchers validate the stability of this compound under varying storage conditions?

Level: Basic

Methodological Answer:

Stability studies should include:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to assess decomposition pathways .

- HPLC monitoring : Track impurity profiles over time using C18 columns and UV detection (λ = 254 nm) .

- Mass balance analysis : Quantify degradation products (e.g., tert-butyl oxidation to carboxylic acids) .

What role does the tert-butyl group play in modulating the physicochemical properties of this pyrazole derivative?

Level: Advanced

Methodological Answer:

The tert-butyl group:

- Enhances lipophilicity : Increases logP values, improving membrane permeability (critical for CNS-targeted drugs) .

- Steric effects : Reduces metabolic oxidation at the pyrazole ring, as seen in analogues with prolonged half-lives .

- Crystallinity : Improves crystal packing, facilitating X-ray analysis .

How can contradictory data on the antimicrobial efficacy of pyrazole derivatives be systematically addressed?

Level: Advanced

Methodological Answer:

Address discrepancies through:

- Strain-specific testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .

- Checkerboard assays : Evaluate synergies with commercial antibiotics to identify potentiation effects .

- Resazurin microplate assays : Quantify minimum inhibitory concentrations (MICs) with high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.